molecular formula C17H15NO B8284889 5-Methoxy-(2-naphthalen-2-yl)phenylamine

5-Methoxy-(2-naphthalen-2-yl)phenylamine

Cat. No.: B8284889
M. Wt: 249.31 g/mol
InChI Key: LWRWXMKHARJMJE-UHFFFAOYSA-N
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Description

5-Methoxy-(2-naphthalen-2-yl)phenylamine (IUPAC name: 3-(6-Methoxynaphthalen-2-yl)aniline) is an aromatic amine with a methoxy-substituted naphthalene ring system. Its molecular formula is C₁₇H₁₅NO, and it has a molecular weight of 249.31 g/mol . The compound features a naphthalen-2-yl group linked to a phenylamine moiety, with a methoxy (-OCH₃) substituent at the 6-position of the naphthalene ring. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Synthetic routes for such compounds may involve coupling reactions, such as oxidative amination of phenols with anilines, as demonstrated in studies using metal-catalyzed methods (e.g., M[TPP]Cl catalysts) . The methoxy group acts as an electron-donating substituent, enhancing the aromatic ring's reactivity in electrophilic substitution reactions .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-methoxy-2-naphthalen-2-ylaniline

InChI

InChI=1S/C17H15NO/c1-19-15-8-9-16(17(18)11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,18H2,1H3

InChI Key

LWRWXMKHARJMJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

N-Phenyl-2-naphthylamine

  • Structure : C₁₆H₁₃N, lacking the methoxy group.
  • Properties : Molecular weight = 219.29 g/mol. Industrial applications include use as an antioxidant in rubber production.
  • Key Differences: The absence of the methoxy group reduces electron-donating effects, leading to lower solubility in polar solvents.

5-Methoxy-2-phenoxyaniline

  • Structure: C₁₃H₁₃NO₂, featuring a phenoxy (-OPh) group instead of naphthalene.
  • Properties: Molecular weight = 215.25 g/mol. The phenoxy group introduces steric hindrance and alters electronic properties compared to the naphthalen-2-yl group.
  • Key Differences: Reduced aromatic conjugation due to the smaller phenoxy substituent, leading to lower thermal stability (e.g., decomposition temperature ~200°C vs. ~250°C for the target compound) .

Azomethines with Triphenylamine Core

  • Structure : Triphenylamine-based Schiff bases with hexyloxy or thiophene dicarboxylate substituents.
  • Properties : High thermal stability (decomposition temperatures >300°C) and tunable optoelectronic properties (e.g., bandgap = 2.1–2.5 eV).
  • Key Differences : The imine (-C=N-) linkage in azomethines enhances rigidity and charge transport, unlike the single-bonded naphthalen-2-yl group in the target compound. Applications in organic solar cells are well-documented .

Disubstituted Phenylamines in Angucyclinone Derivatives

  • Structure : Phenylamine analogues with dimethyl or methylenedioxy substituents.
  • Properties : Enhanced bioactivity, e.g., compound (3,4-dimethyl)phenylamine showed potent Nrf2 transcription activation (EC₅₀ = 0.8 μM).
  • Key Differences: Disubstitution patterns improve metabolic stability and binding affinity, whereas the target compound's monosubstitution may limit its biological applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability (°C) Applications
5-Methoxy-(2-naphthalen-2-yl)phenylamine C₁₇H₁₅NO 249.31 6-Methoxy, naphthalen-2-yl ~250 Optoelectronics, Pharmaceuticals
N-Phenyl-2-naphthylamine C₁₆H₁₃N 219.29 None ~200 Industrial antioxidants
5-Methoxy-2-phenoxyaniline C₁₃H₁₃NO₂ 215.25 Phenoxy ~200 Organic synthesis
Triphenylamine Azomethines Varies ~400–500 Hexyloxy, thiophene >300 Solar cells
(3,4-Dimethyl)phenylamine C₈H₁₁N 121.18 3,4-Dimethyl N/A Bioactive compounds

Research Findings and Implications

Electronic and Steric Effects

  • The methoxy group in this compound enhances electron density in the naphthalene ring, facilitating charge transfer in optoelectronic devices . Comparatively, N-Phenyl-2-naphthylamine lacks this effect, limiting its utility in such applications .

Bioactivity and Toxicity

  • Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, exhibit superior bioactivity due to increased steric protection and metabolic stability .

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